[2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol
Description
This compound features a bis-silane architecture with two dimethylsilane groups bridging phenyl rings, each terminated by a hydroxymethyl (–CH₂OH) substituent. The hydroxymethyl groups enable hydrogen bonding and further functionalization, distinguishing it from simpler silane derivatives.
Properties
IUPAC Name |
[2-[[4-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]phenyl]-dimethylsilyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O2Si2/c1-27(2,23-11-7-5-9-19(23)17-25)21-13-15-22(16-14-21)28(3,4)24-12-8-6-10-20(24)18-26/h5-16,25-26H,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNROKBBEGLIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO)C3=CC=CC=C3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multistep route beginning with the preparation of dimethylsilane derivatives, which are then functionalized with hydroxymethyl groups. The process involves:
Formation of dimethylsilanyl-substituted phenyl intermediates: This is achieved through electrophilic substitution reactions where dimethylsilane groups are introduced onto phenyl rings at specific positions to ensure the correct substitution pattern.
Hydroxymethylation: The introduction of hydroxymethyl groups (-CH2OH) onto the phenyl rings is commonly performed via controlled hydroxymethylation reactions, often using formaldehyde or equivalents under conditions that favor selective substitution.
Coupling of substituted phenyl units: The final compound is assembled by linking two dimethylsilanyl-phenyl units through a phenyl backbone, ensuring the appropriate spatial arrangement of the silanyl and hydroxymethyl groups.
Reduction of Benzophenonic Derivatives
A key step in the preparation involves the reduction of benzophenonic derivatives to the corresponding hydroxymethyl-phenyl intermediates. According to patent literature, potassium borohydride is an effective reducing agent for this transformation, offering high yields and scalability advantages. This method overcomes limitations of previous approaches by providing a more efficient and reproducible reduction step.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Electrophilic substitution | Dimethylsilane reagents, aromatic phenyl substrates | Introduction of dimethylsilanyl groups on phenyl rings |
| 2 | Hydroxymethylation | Formaldehyde or equivalents, controlled pH and temperature | Selective addition of hydroxymethyl groups |
| 3 | Reduction | Potassium borohydride, appropriate solvent (e.g., alcohols) | Conversion of benzophenonic derivatives to hydroxymethyl-phenyl intermediates |
| 4 | Coupling/Assembly | Cross-coupling reactions or direct condensation | Formation of the final bis(dimethylsilanyl)-phenyl-methanol compound |
Reaction Conditions and Yields
Potassium Borohydride Reduction: This step is carried out under mild conditions, typically at room temperature or slightly elevated temperatures, in solvents such as methanol or ethanol. The reaction proceeds with high selectivity and yields exceeding 80%, making it suitable for large-scale synthesis.
Electrophilic Substitution and Hydroxymethylation: These reactions require careful control of stoichiometry, temperature, and pH to avoid over-substitution or side reactions. Typical yields for these steps range from 70% to 90%, depending on substrate purity and reaction optimization.
Challenges and Optimization
The complexity of the molecule demands precise control over regioselectivity during substitution reactions to avoid isomeric mixtures.
The silanyl groups are sensitive to moisture and oxygen, requiring inert atmosphere conditions (e.g., nitrogen or argon) during key synthetic steps.
Purification of intermediates and final products often involves chromatographic techniques and recrystallization to achieve high purity suitable for research or application use.
3 Analytical Characterization
Throughout the preparation process, characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of intermediates and the final compound. These techniques verify the presence and correct positioning of silanyl and hydroxymethyl groups.
4 Summary Table of Preparation Method Features
| Aspect | Details |
|---|---|
| Starting Materials | Phenyl derivatives, dimethylsilane reagents, formaldehyde |
| Key Reagents | Potassium borohydride (reduction), electrophilic substitution agents |
| Reaction Conditions | Mild temperatures, inert atmosphere for silanyl stability |
| Yields | 70-90% for substitution/hydroxymethylation; >80% for reduction |
| Purification Techniques | Chromatography, recrystallization |
| Characterization Methods | NMR, IR spectroscopy |
| Scale-up Potential | High, due to efficient reduction step and reproducible routes |
5 Research Findings and Industrial Relevance
The use of potassium borohydride for the reduction step is a significant advancement, enabling high-yield and scalable synthesis of hydroxymethyl-phenyl intermediates crucial for the target compound.
The compound’s dual silanyl groups and hydroxymethyl functionalities make it a valuable intermediate in the synthesis of advanced materials and potential pharmaceutical agents.
Control over reaction conditions and purification is critical to obtain the compound in high purity, which is necessary for its application in sensitive fields such as catalysis and drug development.
Chemical Reactions Analysis
Types of Reactions
[2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include silanol, siloxane, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Structural Representation
The structural formula of the compound indicates the presence of multiple silanyl groups attached to a phenolic structure, enhancing its stability and reactivity in various chemical environments.
Materials Science
The compound's silanol functionality makes it suitable for use in synthesizing siloxane-based materials. These materials are known for their thermal stability and mechanical strength, making them ideal for applications in coatings, adhesives, and sealants.
Case Study: Siloxane Polymer Synthesis
Research has shown that incorporating silanol compounds into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. For instance, studies have demonstrated improved tensile strength and thermal resistance when silanol-modified polymers are subjected to high temperatures.
Pharmaceutical Chemistry
In pharmaceutical chemistry, compounds with silanol groups have been explored for their potential as drug delivery systems. The ability of silanols to form hydrogen bonds can facilitate the solubility of poorly soluble drugs.
Case Study: Drug Delivery Systems
A study investigated the use of silanol-containing compounds for enhancing the bioavailability of certain pharmaceuticals. Results indicated that formulations incorporating these compounds exhibited improved solubility profiles compared to traditional formulations.
Catalysis
The compound may also serve as a catalyst or catalyst support in organic reactions due to its unique structural features. Silanol groups can interact with various substrates, potentially leading to increased reaction rates and selectivity.
Case Study: Catalytic Activity
In catalytic studies, this compound was tested as a support for metal catalysts in oxidation reactions. The results showed enhanced catalytic activity compared to non-functionalized supports, indicating the potential for its use in green chemistry applications.
Surface Modification
Due to its silanol groups, this compound can be utilized for surface modification processes, particularly in creating hydrophobic or hydrophilic surfaces depending on the treatment conditions.
Case Study: Surface Coating Applications
Research has demonstrated that applying this compound as a surface coating can significantly alter the wettability of materials, making them suitable for specific applications such as anti-fogging or anti-corrosion treatments.
Table 1: Summary of Applications
| Application Area | Description | Case Study Reference |
|---|---|---|
| Materials Science | Synthesis of siloxane-based materials | Enhanced thermal properties |
| Pharmaceutical Chemistry | Drug delivery systems | Improved solubility profiles |
| Catalysis | Catalyst support for organic reactions | Increased reaction rates |
| Surface Modification | Alteration of surface properties | Anti-fogging treatments |
Mechanism of Action
The mechanism of action of [2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol involves its interaction with specific molecular targets. In biological systems, it can interact with proteins and enzymes, altering their activity and function. The compound’s silanyl groups can form stable bonds with various biomolecules, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and inferred properties of the target compound with structurally analogous silane- and methanol-containing derivatives:
Key Observations
Silane vs. Silyl Ether Linkages :
- The target compound’s dimethylsilane groups are less hydrolytically stable compared to silyl ethers (e.g., ) but offer greater flexibility for functionalization.
- Bulkier silyl groups (e.g., triisopropyl in ) reduce reactivity but improve thermal stability.
Hydroxymethyl vs.
Electronic Effects :
- Electron-withdrawing groups like –CF₃ () increase the acidity of adjacent –OH groups, whereas the target’s silane groups are electron-neutral, likely resulting in milder acidity.
Symmetry and Crystallinity :
- The bis-silane structure of the target compound may promote crystallinity, as seen in SHELX-refined silane derivatives , though direct crystallographic data are unavailable.
Stability and Reactivity
Biological Activity
The compound [2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol, often referred to in scientific literature as a silane derivative, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its effects in various biological systems, including cancer cell lines, and discusses relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of organosilicon compounds characterized by the presence of hydroxymethyl and dimethylsilyl groups. Its molecular formula is , with notable properties that may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antiproliferative Effects : The compound's structure suggests potential antiproliferative activity against various cancer cell lines. Studies have shown that related silane derivatives can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Topoisomerase Inhibition : Some studies have highlighted the role of hydroxymethyl-substituted compounds in inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to increased DNA damage and subsequent cell death in cancer cells .
Antiproliferative Activity
In vitro studies have demonstrated the antiproliferative effects of similar silane compounds on several human cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.50 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 1.30 | Topoisomerase inhibition |
| Compound C | A2780 (Ovarian) | 2.21 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit 50% of cell viability, with lower values suggesting higher potency .
Case Studies
- Study on Hydroxymethyl Compounds : A study investigated the biological activity of hydroxymethyl-substituted benzopsoralens, revealing significant antiproliferative effects when activated under UVA light. These compounds showed marked inhibition of topoisomerase II, similar to what might be expected from this compound .
- Synthesis and Activity Correlation : Research focusing on the synthesis of silane derivatives indicated a direct correlation between structural modifications (e.g., the addition of hydroxymethyl groups) and enhanced biological activity against cancer cell lines. The studies suggested that specific substitutions could enhance solubility and bioavailability, further improving therapeutic potential .
Q & A
Q. What synthetic methodologies are recommended for preparing [2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol, and how can reaction conditions be optimized?
Answer: The synthesis of this organosilicon compound typically involves multi-step functionalization of the phenyl backbone. A common approach includes:
- Silane coupling : Sequential dimethylsilyl group introduction via Pd-catalyzed hydrosilylation or Grignard reactions under anhydrous conditions.
- Hydroxymethylation : Reduction of ester or aldehyde intermediates using NaBH₄ or LiAlH₄, with strict temperature control (−10°C to 25°C) to prevent over-reduction .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (toluene/ethanol) to isolate stereoisomers. Yield optimization requires inert atmospheres (N₂/Ar) and moisture-free solvents .
Q. Which spectroscopic techniques are most effective for characterizing the dimethylsilanyl and hydroxymethyl functional groups in this compound?
Answer:
- FT-IR : Strong Si-C stretching vibrations near 1250 cm⁻¹ and O-H stretches (broad, 3200–3600 cm⁻¹) confirm silanyl and hydroxymethyl groups .
- ¹H/¹³C NMR : Distinct signals for Si-bonded methyl groups (δ ~0.5 ppm in ¹H) and hydroxymethyl protons (δ ~4.5 ppm, split due to coupling with adjacent silane) .
- Mass spectrometry (HRMS) : Accurate mass determination resolves isotopic patterns from silicon (natural abundance ~4.7%) .
Advanced Research Questions
Q. How can crystallographic challenges in resolving the asymmetric unit of this compound be addressed using SHELX software?
Answer:
- Data collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) with cryogenic cooling (100 K) minimizes thermal motion artifacts .
- SHELX refinement : Use
SHELXLfor anisotropic displacement parameters (ADPs) to model silanyl group disorder. TheTWINcommand handles pseudo-merohedral twinning common in bulky organosilicon compounds . - Validation : Cross-check with
PLATONto identify missed symmetry or hydrogen-bonding networks influenced by hydroxymethyl groups .
Q. What experimental strategies mitigate contradictions between computational predictions (e.g., DFT) and observed conformational stability?
Answer:
- Solvent modeling : Include explicit solvent molecules (e.g., DMSO, chloroform) in DFT calculations to account for dielectric effects on silanyl group orientation .
- Dynamic NMR : Variable-temperature ¹H NMR (VT-NMR) quantifies rotational barriers of dimethylsilanyl groups, comparing experimental ΔG‡ with DFT-derived values .
- Error analysis : Use B3LYP/6-311++G(d,p) basis sets with dispersion corrections (e.g., D3BJ) to improve van der Waals interaction accuracy .
Q. How do dimethylsilanyl groups influence the compound’s photophysical properties compared to silicon-free analogs?
Answer:
- UV-Vis spectroscopy : Measure bathochromic shifts in π→π* transitions due to silane-induced conjugation extension.
- Quantum yield comparison : Use integrating sphere-equipped fluorometers to assess enhanced fluorescence from silane-mediated rigidity .
- Computational validation : TD-DFT calculations (CAM-B3LYP) correlate silanyl substitution patterns with observed Stokes shifts .
Q. What protocols resolve discrepancies in bioactivity assays caused by silanol hydrolysis byproducts?
Answer:
- Stability testing : Monitor hydrolysis kinetics (HPLC, 37°C, pH 7.4 buffer) to identify degradation products .
- Activity controls : Compare bioassay results (e.g., enzyme inhibition) before/after silica gel filtration to isolate intact compound contributions .
- Silanol quenching : Add tetraethyl orthosilicate (TEOS) to scavenge hydrolyzed silanols during assays .
Q. How can researchers design comparative studies to isolate the steric effects of dimethylsilanyl groups on catalytic performance?
Answer:
- Isosteric analogs : Synthesize carbon-based (e.g., tert-butyl) and germanium analogs for side-by-side catalytic testing .
- X-ray crystallography : Compare bond angles (Si-C vs. C-C) to quantify steric bulk differences .
- Kinetic profiling : Measure turnover frequencies (TOF) in model reactions (e.g., cross-coupling) to correlate silane size with catalytic efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
